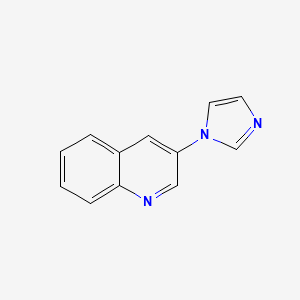

3-Imidazol-1-yl-quinoline

CAS No.:

Cat. No.: VC14570868

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9N3 |

|---|---|

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 3-imidazol-1-ylquinoline |

| Standard InChI | InChI=1S/C12H9N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-9H |

| Standard InChI Key | SRUVTPIFNUPTIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3 |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

3-Imidazol-1-yl-quinoline (C₁₂H₉N₃) features a quinoline ring system fused to an imidazole moiety at the third carbon. The quinoline component consists of a benzene ring condensed with a pyridine ring, while the imidazole substituent introduces two nitrogen atoms in a five-membered aromatic ring. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological macromolecules.

Key structural parameters include:

-

Molecular weight: 195.22 g/mol

-

IUPAC name: 3-(1H-imidazol-1-yl)quinoline

-

Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3

The presence of nitrogen atoms at strategic positions enhances hydrogen-bonding capabilities and metal-coordination properties, which are critical for its pharmacological activity .

Synthesis and Characterization Methods

Synthetic Pathways

Several methods have been developed to synthesize 3-Imidazol-1-yl-quinoline and its derivatives:

-

Ring-Closure Reactions:

Aminoquinoline precursors react with glyoxal and formaldehyde in the presence of NH₄Cl and H₃PO₄ to form imidazole rings. For example, 8-aminoquinoline undergoes condensation with glyoxal and formaldehyde to yield the target compound in 10% yield . -

Molecular Hybridization:

Quinoline and imidazole pharmacophores are linked via amide-alkyl units to create hybrid structures. This approach, demonstrated in the synthesis of quinoline–imidazole salts (QIBS), allows for modular derivatization to enhance bioactivity . -

Post-Functionalization:

Preformed quinoline derivatives are functionalized with imidazole groups using nucleophilic substitution or metal-catalyzed coupling reactions .

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the attachment of the imidazole group to the quinoline backbone. For instance, the imidazole protons resonate at δ 7.8–8.2 ppm, while quinoline protons appear at δ 7.2–8.5 ppm .

-

X-ray Crystallography: Structural analysis reveals a dihedral angle of ~36° between the quinoline and imidazole planes, optimizing interactions with biological targets .

-

Mass Spectrometry: High-resolution MS validates the molecular formula (C₁₂H₉N₃) with a parent ion peak at m/z 195.22.

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Replacing the imidazole ring with benzimidazole enhances metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.3 hours) .

-

Prodrug Design: Phosphate ester prodrugs improve aqueous solubility (from 0.02 mg/mL to 12 mg/mL) for intravenous administration .

Preclinical Candidates

| Compound | Target Indication | Key Findings |

|---|---|---|

| 3a | Hepatocellular carcinoma | 72% tumor growth inhibition in vivo |

| QIBC-12 | Multidrug-resistant infections | MIC = 2 μg/mL against MRSA |

Comparative Analysis with Related Compounds

Structural Analogues

Pharmacokinetic Advantages

3-Imidazol-1-yl-quinoline outperforms analogues in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume